![molecular formula C15H18ClNO3 B2929035 3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride CAS No. 288389-25-3](/img/structure/B2929035.png)
3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride” is a chemical compound with the CAS number 288389-25-3 . It is used for research purposes .
Physical and Chemical Properties The molecular weight of this compound is 295.76 . Its molecular formula is C15H18ClNO3 . Unfortunately, information about its boiling point and storage conditions was not available .
Applications De Recherche Scientifique
Synthesis and Utilization in Pharmaceutical Intermediates
One significant application of compounds similar to 3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride is in the synthesis of pharmaceutical intermediates. For instance, Bänziger et al. (2000) detailed the large-scale synthesis of a closely related compound, demonstrating its importance in producing pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Luminescent Characteristics
Gavrishova et al. (2014) explored the luminescent characteristics of similar benzoquinoline derivatives. They found that the quantum yield values of fluorescence of these compounds varied significantly based on the position and nature of the substituent (Gavrishova, Li, Karpov, & Budyka, 2014).
Optical Applications
The nonlinear optical properties of Quinine and similar compounds, like 1-(carboxymethyl)-6-methoxy-4-(3-(3-vinylpiperidin-4-yl) propanoyl) quinolin-1-ium chloride, have been studied for potential applications in future optical devices. Zidan, Arfan, and Allahham (2017) used the Z-scan technique to investigate these properties, suggesting the material's suitability for optical applications (Zidan, Arfan, & Allahham, 2017).
Antimicrobial and Antitumor Potential
Some derivatives of benzoquinolines, akin to the compound , have been synthesized and evaluated for antimicrobial and antitumor activities. For instance, Özyanik et al. (2012) reported that certain newly synthesized quinoline derivatives showed moderate activity against various microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Chemical Structure and Synthesis
The chemical structures of compounds similar to this compound have been extensively studied, providing insights into their synthesis and potential modifications. For example, the synthesis and crystal structures of related fluorine-substituted derivatives were explored by Sun et al. (2019), highlighting their improved solubility and potential pharmaceutical applications (Sun, Gao, Wang, & Hou, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium-3-carboxylic acid;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-19-14-4-2-3-9-7-13-10(6-12(9)14)5-11(8-16-13)15(17)18;/h2-4,10-11H,5-8H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCDHFDDHQLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC3CC(C[NH+]=C3C2)C(=O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
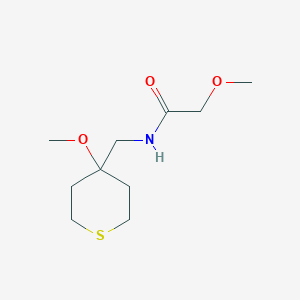
![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2928956.png)
![N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2928957.png)
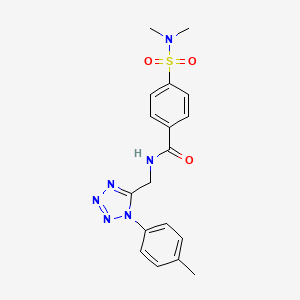
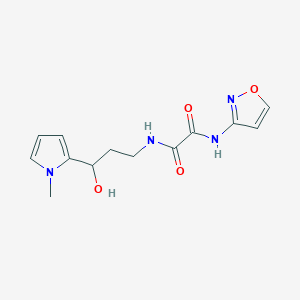
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2928960.png)

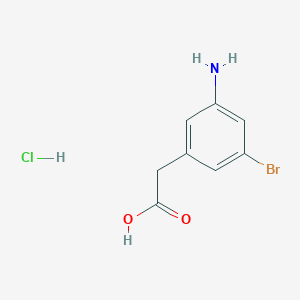
![N-benzyl-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2928964.png)
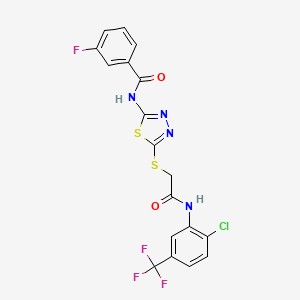
![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)
![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)
![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2928973.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)
